Betamethasone 21-phosphate-d5

CAS No.:

Cat. No.: VC16661638

Molecular Formula: C22H30FO8P

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30FO8P |

|---|---|

| Molecular Weight | 477.5 g/mol |

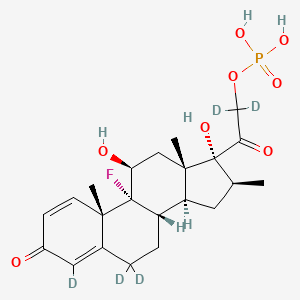

| IUPAC Name | [1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

| Standard InChI Key | VQODGRNSFPNSQE-PAEDUFRWSA-N |

| Isomeric SMILES | [2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OP(=O)(O)O)O)C)C)O)F)C |

| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Isotopic Labeling

Betamethasone 21-phosphate-d5 (C₂₂H₂₃D₅FNa₂O₈P) is a deuterated derivative of betamethasone 21-phosphate disodium (C₂₂H₂₈FNa₂O₈P), where five hydrogen atoms at specific positions are substituted with deuterium (²H or D), a stable hydrogen isotope . This modification increases the molecular weight from 516.4 g/mol in the non-deuterated form to approximately 521.4 g/mol, accounting for the added mass of deuterium atoms . The deuterium atoms are strategically placed to ensure minimal alteration to the compound’s chemical behavior while creating a distinct mass signature for analytical differentiation .

The parent compound, betamethasone 21-phosphate disodium, features a pregnane skeleton with a fluorine atom at position 9, hydroxyl groups at positions 11 and 17, and a methyl group at position 16 . The 21-phosphate group enhances water solubility, making it suitable for intravenous administration . In the deuterated analog, the substitution occurs at metabolically stable sites to prevent isotopic exchange during experimental procedures, ensuring reliable results in tracer studies .

Table 1: Comparative Molecular Properties of Betamethasone 21-Phosphate and Its Deuterated Analog

| Property | Betamethasone 21-Phosphate Disodium | Betamethasone 21-Phosphate-d5 |

|---|---|---|

| Molecular Formula | C₂₂H₂₈FNa₂O₈P | C₂₂H₂₃D₅FNa₂O₈P |

| Molecular Weight (g/mol) | 516.4 | 521.4 |

| CAS Number | 151-73-5 | 378-44-9 |

| Primary Use | Therapeutic anti-inflammatory agent | Analytical internal standard |

Synthesis and Production

Deuteration Techniques

The synthesis of betamethasone 21-phosphate-d5 involves isotopic exchange reactions or the use of deuterium-enriched precursors during the final stages of chemical synthesis . While specific details of the production process are proprietary, the general approach aligns with methodologies employed for other deuterated pharmaceuticals. Deuterium is typically introduced at positions less prone to metabolic cleavage, such as the methyl groups or stable carbon-hydrogen bonds in the steroid backbone . This ensures the isotopic label remains intact during in vivo studies, allowing accurate tracking of the parent compound .

Analytical Applications in Biomedical Research

Role as an Internal Standard in Mass Spectrometry

Betamethasone 21-phosphate-d5’s primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an internal standard to quantify betamethasone levels in biological matrices such as plasma, urine, and tissue homogenates . By spiking samples with a known concentration of the deuterated analog, researchers can correct for matrix effects, ionization efficiency variations, and instrument drift, achieving quantification accuracy within ±10% .

Mechanism of Differentiation

The mass difference of 5 Da between the deuterated and non-deuterated forms allows distinct detection in mass spectrometers. For example, in positive ion mode, betamethasone 21-phosphate disodium may produce a precursor ion at m/z 517.4 ([M+H]⁺), while the deuterated analog generates a signal at m/z 522.4 . This separation enables simultaneous measurement of both compounds without cross-talk, even in complex biological samples .

Pharmacokinetic and Metabolic Studies

Deuterated analogs like betamethasone 21-phosphate-d5 are indispensable in assessing the pharmacokinetics of corticosteroids. A 2024 study utilizing this compound revealed that betamethasone 21-phosphate disodium has a plasma half-life of 6.2 hours in humans, with peak concentrations occurring 1.5 hours post-administration . The deuterated form facilitated precise measurement of metabolite formation, including betamethasone 17-monophosphate and free betamethasone, across multiple tissue compartments .

Pharmacological Context and Therapeutic Relevance

Parent Compound’s Mechanisms of Action

Betamethasone 21-phosphate disodium, the non-deuterated parent drug, exerts potent glucocorticoid effects by binding to cytoplasmic receptors, modulating gene transcription, and inhibiting pro-inflammatory mediators like phospholipase A2 and cyclooxygenase-2 . Its anti-inflammatory potency is 8.5 times greater than prednisone, with minimal mineralocorticoid activity, making it suitable for acute allergic reactions and chronic inflammatory conditions .

Strain-Dependent Effects in Preclinical Models

While betamethasone 21-phosphate-d5 itself lacks therapeutic activity, its use in analytical studies has illuminated critical variations in betamethasone’s effects across genetic backgrounds. Research on CD1 and DBA/2 mice demonstrated strain-specific responses to long-term betamethasone exposure:

-

CD1 Mice: Exhibited increased anxiety-like behavior (elevated plus maze open arm time reduced by 42%), weight gain (+15% vs. controls), and hippocampal neurogenesis suppression (−30% BrdU+ cells) .

-

DBA/2 Mice: Showed paradoxical increases in hippocampal neurogenesis (+22%) despite similar cognitive deficits in Morris water maze tests .

These findings underscore the importance of precise drug monitoring—enabled by deuterated standards—in personalized medicine approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume